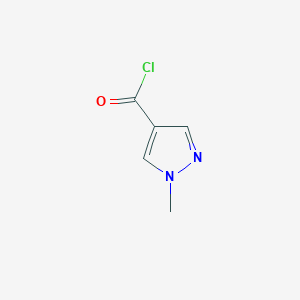

1-Methyl-1H-pyrazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

1-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBBQLJPRXPVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390389 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-19-0 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbonyl chloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of a reactive acyl chloride group makes it a versatile intermediate for the synthesis of a wide array of derivatives.

Physicochemical Data

Quantitative data for this compound and its precursor, 1-Methyl-1H-pyrazole-4-carboxylic acid, are summarized in the table below for easy comparison. Data for the related, more complex derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is also included to provide additional context on the properties of substituted pyrazole-4-carbonyl chlorides.

| Property | This compound | 1-Methyl-1H-pyrazole-4-carboxylic acid | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride |

| CAS Number | 79583-19-0[1] | 5952-92-1[2] | 141573-96-8[3][4][5][6] |

| Molecular Formula | C₅H₅ClN₂O[1] | C₅H₆N₂O₂[7] | C₆H₅ClF₂N₂O[3][5] |

| Molecular Weight | 144.56 g/mol [1] | 126.11 g/mol [7] | 194.57 g/mol [3][5] |

| Melting Point | Not available | 203-208 °C[7] | Not available |

| Boiling Point | Not available | 306.9 ± 15.0 °C (predicted)[7] | Not available |

| Density | Not available | Not available | 1.52 g/cm³[3] |

| SMILES | O=C(Cl)C1=CN(C)N=C1[1] | CN1C=C(C=N1)C(=O)O[7] | CN1C=C(C(=N1)C(F)F)C(=O)Cl[8] |

| InChI Key | Not available | UPPPWUOZCSMDTR-UHFFFAOYSA-N[7] | MZGPCLIDFPCPTI-UHFFFAOYSA-N[3][8] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid. This conversion is a standard procedure in organic chemistry, commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.[3]

Caption: General synthesis pathway for this compound.

Reactivity

The carbonyl chloride group is a highly reactive moiety that readily undergoes nucleophilic acyl substitution.[9] This makes this compound a valuable intermediate for the synthesis of a variety of derivatives, including amides, esters, and thioesters, by reacting it with amines, alcohols, and thiols, respectively. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the acyl chloride.

Experimental Protocols

General Protocol for the Synthesis of this compound:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 1-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture at room temperature. A catalytic amount of DMF can be added to increase the reaction rate.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or disappearance of the starting material). The reaction is typically complete within 2-16 hours.[9]

-

Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can be used directly in the next step or purified by distillation or crystallization if necessary.

Caption: A typical experimental workflow for the synthesis of an acyl chloride.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9] Pyrazole-containing compounds exhibit a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is used in the synthesis of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[3]

Safety and Handling

Based on the available information for this compound and its analogs, this compound should be handled with care. The signal word "Danger" is associated with it, and it is recommended to be stored under an inert atmosphere at 2-8°C.[1] Acyl chlorides, in general, are corrosive and moisture-sensitive. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

For the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, GHS hazard statements indicate that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8] While these specific hazards are not confirmed for the title compound, it is prudent to handle it with similar precautions.

References

- 1. 79583-19-0|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 4. 141573-96-8 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride AKSci 8387FY [aksci.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8 [chemicalbook.com]

- 7. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 8. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbonyl Chloride and its Prominent Analogue

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-carbonyl chloride, including its chemical identity and structure. Due to the limited publicly available in-depth data on this specific compound, this guide extends its focus to the extensively researched and industrially significant analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This analogue serves as a critical intermediate in the synthesis of modern agrochemicals, and its detailed examination offers valuable insights for researchers, scientists, and professionals in drug and pesticide development.

Compound Identification and Structure

This compound is a heterocyclic organic compound.

-

CAS Number: 79583-19-0

-

Molecular Formula: C₅H₅ClN₂O

-

Structure:

Caption: Structure of this compound.

A closely related and more extensively documented compound is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride .

-

Synonyms: 1-Methyl-3-difluoromethylpyrazole-4-carbonyl chloride.[2]

-

Structure:

Caption: Structure of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Physicochemical and Quantitative Data

The following table summarizes the key properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

| Property | Value |

| CAS Number | 141573-96-8 |

| Molecular Weight | 194.57 g/mol [1] |

| Molecular Formula | C₆H₅ClF₂N₂O |

| Density | 1.52 g/cm³[1] |

| Boiling Point | 276.4 °C[2] |

| Flash Point | 120.9 °C[2] |

| Refractive Index | 1.533[2] |

| Vapor Pressure | 0.00482 mmHg at 25°C[2] |

Experimental Protocols and Synthesis

The most common and direct method for synthesizing pyrazole-4-carbonyl chlorides is through the chlorination of the corresponding pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion.[1]

Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol is based on the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride.[1]

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

An inert solvent (e.g., toluene or dichloromethane)

-

Reaction flask with a reflux condenser and a gas outlet to neutralize HCl gas

-

Heating mantle and magnetic stirrer

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride or in an inert solvent.

-

Add a catalytic amount of DMF to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

-

The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can be used directly for the next step or purified further by distillation under high vacuum.

Logical Workflow for Synthesis:

Caption: Synthesis of the carbonyl chloride from its carboxylic acid precursor.

Applications in Agrochemical and Pharmaceutical Synthesis

The pyrazole carbonyl chloride functional group is a highly reactive acylating agent, making it a valuable building block in organic synthesis. It readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.[1]

A primary application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. It is a key intermediate for the production of Pydiflumetofen, a broad-spectrum fungicide.[4]

Synthesis of Pydiflumetofen:

Pydiflumetofen is synthesized by forming an amide bond between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride and a specific substituted amine.

Signaling Pathway and Experimental Workflow:

The following diagram illustrates the role of the carbonyl chloride as a key intermediate in the synthesis of the active fungicide Pydiflumetofen. This represents a critical workflow in the development of modern agrochemicals.

Caption: Role of the carbonyl chloride in the synthesis of Pydiflumetofen.

The resulting fungicide, Pydiflumetofen, acts by inhibiting the enzyme succinate dehydrogenase, which is essential for cellular respiration in fungi. This disruption of the fungal metabolic pathway leads to the effective control of a wide range of plant diseases.[1]

Conclusion for Researchers and Developers

This compound and its derivatives, particularly the 3-(difluoromethyl) analogue, are of significant interest to researchers in medicinal chemistry and agrochemical development. The pyrazole scaffold is a well-established pharmacophore, and the ability to readily functionalize the 4-position via the carbonyl chloride handle allows for the creation of diverse molecular libraries for screening and optimization. The synthetic accessibility and reactivity of these compounds make them powerful tools for developing new active ingredients with tailored biological activities. Professionals in this field should note the high reactivity of the carbonyl chloride group, which requires handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

References

- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1-Methyl-1H-pyrazole-4-carbonyl chloride. The information presented herein is essential for the verification of the compound's structure, purity assessment, and for quality control in synthetic and drug development processes. While experimental data for this specific molecule is not publicly available, this document compiles predicted and typical spectroscopic data based on the analysis of related pyrazole derivatives and acyl chlorides.

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are illustrative and based on the known spectroscopic behavior of similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | Singlet | N/A |

| H-5 | 8.0 - 8.4 | Singlet | N/A |

| N-CH₃ | 3.9 - 4.2 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-3 | 138 - 142 |

| C-4 | 115 - 120 |

| C-5 | 130 - 135 |

| N-CH₃ | 35 - 40 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1810 | Strong |

| C=N (Pyrazole Ring) | 1500 - 1550 | Medium |

| C-H (Aromatic/Heteroaromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | 2850 - 3000 | Medium to Weak |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]+• | 144.01 | Molecular Ion |

| [M-Cl]+ | 109.02 | Loss of Chlorine |

| [M-COCl]+ | 81.04 | Loss of Carbonyl Chloride |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of pyrazole derivatives and acyl chlorides and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactivity of the acyl chloride, an aprotic solvent is required.

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is needed, a known amount of an internal standard can be added.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze chemical shifts and coupling patterns to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). Use a solution cell with an appropriate path length. Given the reactivity of the analyte, this method must be performed with caution in an inert solvent.

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

Direct Infusion: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile). The solution is then infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved in a suitable solvent and injected into the LC system for separation prior to introduction into the mass spectrometer. This is suitable for less volatile or thermally labile compounds.

Data Acquisition:

-

Calibrate the mass spectrometer using a known standard.

-

Select the appropriate ionization mode (EI or ESI).

-

Acquire the mass spectrum over a suitable m/z range.

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

Mandatory Visualization

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Integration of spectroscopic data for structural confirmation.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic protocol, purification methods, and analytical characterization of the title compound.

Introduction

This compound is a reactive acyl chloride derivative of 1-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the carbonyl chloride functional group makes this compound a versatile building block for the synthesis of amides, esters, and other derivatives through nucleophilic acyl substitution reactions. Its structural analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is a crucial intermediate in the production of several fungicides.[1] This guide focuses on the non-fluorinated parent compound, providing essential information for its laboratory-scale preparation and characterization.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion.[2][3]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[2][3]

Materials:

-

1-Methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent (optional)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (e.g., nitrogen or argon) supply

-

Rotary evaporator

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-Methyl-1H-pyrazole-4-carboxylic acid.

-

Addition of Reagent: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. If desired, the reaction can be carried out in an inert solvent like anhydrous dichloromethane. A catalytic amount of anhydrous DMF can also be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. Care should be taken to avoid bumping. The crude this compound is often used directly in the next step without further purification. If higher purity is required, distillation under high vacuum may be performed.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). The reflux condenser should be fitted with a gas trap (e.g., a drying tube followed by a bubbler containing a sodium hydroxide solution).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 79583-19-0 |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | Expected to be a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Estimated) (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Singlet | 1H | Pyrazole H-5 |

| ~8.0 - 7.8 | Singlet | 1H | Pyrazole H-3 |

| ~4.0 - 3.8 | Singlet | 3H | N-CH₃ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Estimated) (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 160 | C=O (carbonyl) |

| ~140 - 135 | Pyrazole C-5 |

| ~135 - 130 | Pyrazole C-3 |

| ~120 - 115 | Pyrazole C-4 |

| ~40 - 35 | N-CH₃ |

Table 3: IR (Infrared) Spectroscopy Data (Estimated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1740 | Strong | C=O stretch (acyl chloride) |

| ~1600 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |

| ~1300 - 1200 | Strong | C-N stretching |

| ~800 - 700 | Strong | C-Cl stretch |

Table 4: MS (Mass Spectrometry) Data

| m/z (mass-to-charge ratio) | Ion | Source |

| 144.00848 | [M]⁺ | Predicted[4] |

| 145.01631 | [M+H]⁺ | Predicted[4] |

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflow.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Methyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methyl-1H-pyrazole-4-carbonyl chloride, a key building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. This document outlines its synthesis, key reactions, stability profile, and safe handling procedures, supported by experimental protocols and mechanistic diagrams.

Chemical Properties and Synthesis

This compound (CAS No. 79583-19-0) is a heterocyclic acyl chloride with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol .[1] The presence of the pyrazole ring and the reactive acyl chloride group makes it a versatile intermediate in organic synthesis.

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1-Methyl-1H-pyrazole-4-carboxylic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is a common and effective method.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 79583-19-0 | [1][4] |

| Molecular Formula | C₅H₅ClN₂O | [1][4] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| InChI Key | QLBBQLJPRXPVOS-UHFFFAOYSA-N | [4] |

Synthesis Pathway

Caption: Synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is characteristic of acyl chlorides and allows for the facile introduction of the 1-methyl-1H-pyrazole-4-carbonyl moiety into various molecules.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and water.[5] These reactions proceed through a nucleophilic addition-elimination mechanism.[6][7]

General Mechanism of Nucleophilic Acyl Substitution

Caption: Nucleophilic acyl substitution mechanism.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines is a cornerstone of the utility of this compound, leading to the formation of stable amide bonds. This reaction is fundamental in the synthesis of many biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Hydrolysis

Like other acyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, 1-Methyl-1H-pyrazole-4-carboxylic acid, with the liberation of hydrochloric acid.[6][8] This necessitates the use of anhydrous conditions during its synthesis and handling. The hydrolysis reaction also follows the nucleophilic addition-elimination pathway, with water acting as the nucleophile.[5][6]

Stability

The stability of this compound is a critical consideration for its storage and use.

Table 2: Stability Profile

| Condition | Stability | Products of Decomposition | Notes |

| Moisture/Water | Unstable | 1-Methyl-1H-pyrazole-4-carboxylic acid, HCl | Highly susceptible to hydrolysis. Store in a dry, inert atmosphere.[9] |

| Heat | Thermally Labile | Decomposition products may include NOx, CO, CO₂, HCl | Acyl chlorides can decompose at elevated temperatures.[9] Low-temperature purification is recommended.[9] |

| Bases | Reactive | Substituted products (e.g., amides, esters) | Reacts readily with bases. |

| Acids | Generally stable | - | - |

| Oxidizing Agents | Reactive | - | Avoid contact with strong oxidizing agents. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and a typical reaction of this compound, based on established procedures for similar compounds.

Synthesis of this compound

Objective: To synthesize this compound from 1-Methyl-1H-pyrazole-4-carboxylic acid.

Materials:

-

1-Methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere, suspend 1-Methyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., toluene or DCM).

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be used directly in the next step or purified by distillation under reduced pressure.

Amidation Reaction with a Primary Amine

Objective: To synthesize an N-substituted-1-methyl-1H-pyrazole-4-carboxamide.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Dry glassware

-

Inert atmosphere

Experimental Workflow for Amidation

Caption: A typical workflow for an amidation reaction.

Handling, Storage, and Safety

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Keep away from moisture, strong bases, and oxidizing agents.

Safety Precautions:

-

This compound is expected to be corrosive and a lachrymator, similar to other acyl chlorides.

-

It may cause severe skin burns and eye damage.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

-

In case of inhalation, move to fresh air and seek medical attention.

-

In case of ingestion, do not induce vomiting and seek immediate medical attention.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 9. benchchem.com [benchchem.com]

The Versatility of Pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential applications of pyrazole derivatives, focusing on their roles in oncology, inflammation, infectious diseases, and neurology.

Anticancer Applications of Pyrazole Derivatives

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of microtubule dynamics.[1]

Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth, proliferation, and survival.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Several pyrazole derivatives have been developed as potent inhibitors of VEGFRs.[2] Axitinib, a pyrazole-containing drug, is a potent and selective inhibitor of VEGFR-1, -2, and -3.[3] By blocking the ATP-binding site of these receptors, these compounds inhibit downstream signaling cascades, leading to a reduction in tumor vascularization, growth, and metastasis.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Pyrazole derivatives have been designed to target CDKs, inducing cell cycle arrest and apoptosis. For instance, some pyrazolo[1,5-a]pyrimidines have shown potent inhibitory activity against CDK2/cyclin A.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently overactivated in various cancers, promoting cell proliferation and survival. Pyrazole-based compounds have been investigated as EGFR inhibitors, showing promise in preclinical studies.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[4] Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Target | IC50 / GI50 | Reference |

| Pyrazole-benzothiazole hybrids | HT29, PC3, A549, U87MG | VEGFR-2 | 3.17-6.77 µM | [5] |

| Pyrazole carbaldehyde derivative | MCF7 | PI3 Kinase | 0.25 µM | [5] |

| Pyrazole ring-containing isolongifolanone derivative | MCF7 | Apoptosis Induction | 5.21 µM | [5] |

| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | HeLa, CAKI-I, PC-3, MiaPaCa-2, A549 | mTOR | 14-37 µM | [2] |

| Diphenyl pyrazole–chalcone derivative | HNO-97 | Not Specified | 10-10.5 µM | [6] |

Anti-inflammatory Applications: The Role of COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. The selective inhibition of cyclooxygenase-2 (COX-2) by pyrazole-based drugs like Celecoxib has revolutionized the management of inflammatory conditions such as arthritis.[7][8]

Mechanism of COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[9] Celecoxib and other pyrazole-based COX-2 inhibitors possess a characteristic diarylheterocyclic structure that allows them to selectively bind to and inhibit the active site of the COX-2 enzyme, while sparing COX-1.[10] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[9][11]

Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative Class | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15,000 | 40 | 375 | [12] |

| Pyrazole Derivative 2a | Not Specified | 19.87 | Not Specified | [6] |

| Pyrazole Derivative 3b | Not Specified | 39.43 | 22.21 | [6] |

| Pyrazole Derivative 5b | Not Specified | 38.73 | 17.47 | [6] |

| Chalcone substituted pyrazole 6e | Not Specified | Not Specified | 215.44 | [13] |

Antimicrobial Potential of Pyrazole Scaffolds

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising area of research.[14][15][16]

Mechanisms of Antimicrobial Action

The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation and likely vary depending on the specific substitutions on the pyrazole ring. Some proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis. For instance, certain pyrazole-thiazole hybrids have shown potent antibacterial activity.[17]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [16] |

| Thiazolo-pyrazole derivative | MRSA | 4 | [16] |

| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli 1924 | 1 | [16] |

| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 | [15] |

| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 | [15] |

Applications in Neurological Disorders

Pyrazole derivatives have also shown significant potential in the treatment of neurological and neuropsychiatric disorders. Their ability to interact with key targets in the central nervous system (CNS) has opened up new avenues for drug development.[18][19]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[12] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[12][18] Several pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as potent and selective inhibitors of MAO-A or MAO-B.[18]

Cannabinoid Receptor Antagonism

The cannabinoid receptor 1 (CB1) is a key component of the endocannabinoid system and is involved in regulating appetite, pain, and mood. Pyrazole derivatives, such as Rimonabant, have been developed as CB1 receptor antagonists. These compounds have been investigated for the treatment of obesity and related metabolic disorders. The structure-activity relationship studies have shown that specific substitutions on the pyrazole ring are crucial for potent and selective CB1 antagonistic activity.

Experimental Protocols

Synthesis of Pyrazole Derivatives (General Procedure)

A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative.

Materials:

-

Substituted 1,3-diketone

-

Substituted hydrazine hydrochloride

-

Ethanol or acetic acid (solvent)

-

Sodium acetate (if using hydrazine hydrochloride)

Procedure:

-

Dissolve the 1,3-diketone in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of the substituted hydrazine (or its hydrochloride salt along with sodium acetate).

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., cold ethanol), and dry it.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

COX Probe (e.g., a fluorogenic probe)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, diluted COX cofactor, and the COX probe to each well.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Add the diluted COX-1 or COX-2 enzyme to the wells and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Microorganism of interest (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

96-well microplate

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Caption: A generalized workflow for drug discovery and development.

Caption: A typical experimental workflow for the synthesis of pyrazole derivatives.

Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib.

Caption: VEGFR signaling pathway and its inhibition by pyrazole derivatives.

Caption: Mechanism of action of pyrazole-based MAO inhibitors.

Conclusion

The pyrazole scaffold continues to be a cornerstone in the development of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of diseases. The examples discussed in this guide highlight the significant contributions of pyrazole derivatives to medicinal chemistry and underscore their potential for future drug discovery efforts. Further exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation pyrazole-based drugs with improved efficacy and safety profiles.

References

- 1. jetir.org [jetir.org]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tubulin depolymerization may be an ancient biological motor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Discovery Workflow - What is it? [vipergen.com]

- 9. genemod.net [genemod.net]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 12. pharmafocuseurope.com [pharmafocuseurope.com]

- 13. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Monoamine_oxidase_inhibitor [bionity.com]

- 17. dovepress.com [dovepress.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-Methyl-1H-pyrazole-4-carbonyl chloride

This guide provides comprehensive safety and handling information for 1-Methyl-1H-pyrazole-4-carbonyl chloride, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as causing severe skin burns and eye damage.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Source: PubChem

Precautionary Measures and Personal Protection

Strict adherence to safety protocols is essential when working with this compound to minimize exposure and prevent adverse health effects.

Appropriate PPE must be worn at all times when handling this substance.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[2][3] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Chemical-resistant gloves (inspected prior to use) are required.[4] A complete suit protecting against chemicals is recommended.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store under an inert gas.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

The following diagram outlines the initial steps to be taken in case of exposure.

Caption: First aid procedures for exposure to this compound.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

-

Special Hazards: May produce hazardous combustion products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][7]

The following workflow should be followed in the event of a spill.

Caption: Workflow for responding to an accidental release of the compound.

Toxicological Information

Disposal Considerations

Dispose of this material and its container as hazardous waste.[4] Contact a licensed professional waste disposal service to dispose of this material.[4] Contaminated packaging should be disposed of as an unused product.[4] Do not allow the product to enter drains.[4][7]

References

Physical and chemical properties of substituted pyrazole-4-carbonyl chlorides

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazole-4-Carbonyl Chlorides

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of substituted pyrazole-4-carbonyl chlorides, a critical class of chemical intermediates. Their importance lies in their role as versatile building blocks for the synthesis of a wide array of biologically active compounds used in pharmaceuticals and agrochemicals. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The high reactivity of the carbonyl chloride group makes these compounds ideal precursors for creating diverse libraries of derivatives for drug discovery and development.

Core Chemical Structure

Substituted pyrazole-4-carbonyl chlorides are characterized by a five-membered aromatic pyrazole ring with a carbonyl chloride group at the 4-position. The other positions on the ring (1, 3, and 5) can bear a variety of substituents (R¹, R³, R⁵), which modulate the molecule's physical, chemical, and biological properties. The nitro group, for example, is a strong electron-withdrawing group that can affect the molecule's reactivity.[1]

Physical Properties

The physical properties of substituted pyrazole-4-carbonyl chlorides vary significantly depending on the nature and size of the substituents on the pyrazole ring. These compounds are typically solids at room temperature. Below is a summary of data for several representative examples.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | C₁₂H₁₁ClN₂O | 234.69 | 58-59 | 61226-20-8[4] |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | C₆H₅ClF₂N₂O | 194.56 | Not Available | 141573-96-8[5] |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C₇H₈Cl₂N₂O | 207.05 | Not Available | 129560-00-5[6] |

| 5-fluoro-1,3-dimethyl-1H-Pyrazole-4-carbonyl chloride | C₆H₆ClFN₂O | 176.58 | Not Available | 202476-26-4[7] |

Chemical Properties and Reactivity

The chemistry of pyrazole-4-carbonyl chlorides is dominated by the highly electrophilic carbonyl chloride group. This functional group is a reactive acylating agent that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[1]

Key Reactions:

-

Amidation: Reaction with primary or secondary amines yields the corresponding pyrazole-4-carboxamides. This is one of the most common transformations in drug discovery to introduce diversity.

-

Esterification: Reaction with alcohols produces pyrazole-4-carboxylate esters.

-

Thioesterification: Reaction with thiols gives pyrazole-4-carbothioates.

-

Friedel-Crafts Acylation: The carbonyl chloride can act as an acylating agent for aromatic rings under Friedel-Crafts conditions.

The pyrazole ring itself is aromatic and can undergo electrophilic substitution (e.g., nitration, halogenation), typically at the 4-position if it is unsubstituted.[8][9] However, in pyrazole-4-carbonyl chlorides, the reactivity of the carbonyl chloride group generally dictates the outcome of reactions with nucleophiles.

References

- 1. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 2. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:202476-26-4 | 1H-Pyrazole-4-carbonyl chloride, 5-fluoro-1,3-dimethyl- (9CI) | Chemsrc [chemsrc.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

The Discovery and Enduring Legacy of Pyrazole-Based Reagents: A Technical Guide

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This in-depth guide explores the historical discovery of pyrazole, key synthetic methodologies, and its profound impact on drug development through an examination of prominent pyrazole-based therapeutic agents.

The Genesis of Pyrazole Chemistry: Knorr's Discovery

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first reported the synthesis of a pyrazole derivative.[4][5] This seminal work, which involved the condensation of a β-ketoester with a hydrazine derivative, laid the foundation for what is now famously known as the Knorr pyrazole synthesis.[4][6] This reaction proved to be highly versatile, enabling the creation of a wide array of substituted pyrazoles and opening the door to the exploration of their chemical and biological properties.[4]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (based on Knorr's 1883 publication) [4]

-

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

-

-

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[4]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.[4]

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.[4]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol, forming the crude pyrazolone product.[4]

-

Isolation and Purification: Upon cooling, the product solidified and was then purified.[4]

-

Pyrazole-Based Reagents in Modern Drug Discovery

The pyrazole scaffold is a key component in drugs targeting a variety of diseases, most notably in oncology and inflammation.[1] Its metabolic stability and ability to be readily functionalized have made it a favored building block for medicinal chemists.[8] Several blockbuster drugs, including Celecoxib and Sildenafil, feature a pyrazole core, underscoring its significance in pharmaceutical development.[8]

Case Study: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s revolutionized the understanding of inflammation.[9] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[9] This led to the hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[9][10] Celecoxib, a diaryl-substituted pyrazole, emerged from this research as a highly selective COX-2 inhibitor.[11]

Mechanism of Action of Celecoxib

Celecoxib functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[11][12] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that are key mediators of pain and inflammation.[12] The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket region close to the active COX-2 binding site, which is larger and more flexible than the corresponding site in COX-1, accounting for its selectivity.[10][12]

Synthesis of Celecoxib

A common synthetic route to Celecoxib involves the cyclocondensation of a substituted 1,3-diketone with the appropriate hydrazine derivative.[9][13]

Experimental Protocol: Synthesis of Celecoxib [9]

-

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[9]

-

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

-

Procedure:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.[9]

-

An equimolar amount of 4-sulfamoylphenylhydrazine hydrochloride is added, and the mixture is heated to reflux.[9]

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated.

-

The crude product is purified by recrystallization to yield pure Celecoxib.[9]

-

Quantitative Data: COX-1/COX-2 Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

Data is representative and may vary based on assay conditions.

Case Study: Sildenafil (Viagra®) - A PDE5 Inhibitor

Sildenafil was originally synthesized and studied by Pfizer chemists for the treatment of hypertension and angina pectoris.[14] During Phase I clinical trials, it was observed to have little effect on angina but could induce marked penile erections, a serendipitous discovery that led to its development as a treatment for erectile dysfunction.[14][15]

Mechanism of Action of Sildenafil

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[14][16] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[14][17] cGMP induces smooth muscle relaxation, leading to vasodilation and increased blood flow, resulting in an erection.[14][18] PDE5 is the enzyme responsible for the degradation of cGMP.[19] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the erectile response to sexual stimulation.[14][17]

Synthesis of Sildenafil

The synthesis of sildenafil involves the construction of the pyrazolopyrimidinone core. A common route involves the methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester, followed by a series of transformations including nitration, amide formation, reduction, acylation, and cyclization.[14]

Experimental Protocol: Key Steps in Sildenafil Synthesis [14]

-

Methylation: 3-propylpyrazole-5-carboxylic acid ethyl ester is methylated with dimethyl sulfate.[14]

-

Hydrolysis: The ester is hydrolyzed to the free acid using aqueous sodium hydroxide.[14]

-

Nitration: The pyrazole ring is nitrated using a mixture of oleum and fuming nitric acid.[14]

-

Carboxamide Formation: The carboxylic acid is converted to a carboxamide.[14]

-

Reduction: The nitro group is reduced to an amino group.[14]

-

Acylation: The amino group is acylated with 2-ethoxybenzoyl chloride.[14]

-

Cyclization: The intermediate undergoes cyclization to form the pyrimidinone ring.[14]

-

Sulfonation and Condensation: The final steps involve sulfonation and condensation with 1-methylpiperazine to yield sildenafil.[14]

Quantitative Data: Sildenafil

| Parameter | Value |

| PDE5 IC₅₀ | ~3.5 nM |

| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) hepatic enzymes.[14] |

| Onset of Action (oral) | Average of 27 minutes (range 12-70 minutes).[14] |

| Onset of Action (sublingual) | Average of 15 minutes.[14] |

Case Study: Pyrazole-Based CETP Inhibitors

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL).[20][21] Inhibition of CETP is a therapeutic strategy aimed at raising HDL-C ("good" cholesterol) levels and lowering LDL-C ("bad" cholesterol) levels to reduce the risk of cardiovascular disease.[20] Anacetrapib and Evacetrapib are two examples of CETP inhibitors that incorporate a pyrazole moiety in their structures.

Mechanism of Action of Pyrazole-Based CETP Inhibitors

Anacetrapib and Evacetrapib are potent and selective inhibitors of CETP.[22][23] By binding to CETP, they block the transfer of cholesteryl esters, leading to an increase in HDL-C and a decrease in LDL-C levels.[24] While these agents showed promising effects on lipid profiles, their clinical development has faced challenges. The development of Evacetrapib was halted due to a lack of efficacy in reducing cardiovascular events.[24][25] Anacetrapib demonstrated a modest reduction in cardiovascular events but its development was also discontinued by Merck.[26]

Quantitative Data: CETP Inhibitors

| Compound | CETP IC₅₀ (in human plasma) | Effect on HDL-C | Effect on LDL-C |

| Anacetrapib | ~16 nM | ~104% increase | ~41% decrease |

| Evacetrapib | ~36 nM | ~129% increase | ~35% decrease |

Data is representative and derived from clinical studies.[23][24][27]

Conclusion

From its discovery in the late 19th century, the pyrazole ring has evolved into a remarkably versatile and valuable scaffold in the realm of medicinal chemistry. The development of pyrazole-based reagents has led to significant therapeutic advancements, as exemplified by the widespread use of drugs like Celecoxib and Sildenafil. The continued exploration of pyrazole chemistry promises to yield new and improved therapeutic agents for a wide range of diseases, solidifying its status as a truly privileged structure in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Sildenafil - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 17. droracle.ai [droracle.ai]

- 18. elementsarms.com [elementsarms.com]

- 19. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. immune-system-research.com [immune-system-research.com]

- 21. mdpi.com [mdpi.com]

- 22. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anacetrapib (MK-0859) - Creative Enzymes [creative-enzymes.com]

- 24. Evacetrapib: Another CETP Inhibitor for Dyslipidemia With No Clinical Benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evacetrapib - Wikipedia [en.wikipedia.org]

- 26. Anacetrapib - Wikipedia [en.wikipedia.org]

- 27. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Amide Coupling of 1-Methyl-1H-pyrazole-4-carbonyl chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-pyrazole-4-carboxamide moiety is a significant scaffold in medicinal chemistry and agrochemical research, appearing in numerous compounds with diverse biological activities, including antifungal and anticancer properties.[1][2][3] The synthesis of these compounds is most commonly achieved through the coupling of 1-methyl-1H-pyrazole-4-carbonyl chloride with a suitable primary or secondary amine. This application note provides a detailed experimental protocol for this amide bond formation, along with representative data and a workflow diagram to ensure successful synthesis and purification.

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride with an amine. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (typically scavenged by a base) yields the stable amide product.

Data Presentation

The following table summarizes representative reaction yields for the synthesis of various 1-methyl-1H-pyrazole-4-carboxamides, highlighting the efficiency of the described protocol.

| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| Various sulfonamide derivatives | Novel pyrazole-carboxamides | THF | - | 5 | High | [4] |

| Substituted anilines | N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | CH2Cl2 | Triethylamine | 0.5 | Not specified | [5][6] |

| 2-aminobenzenethiol derivative | N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | CH2Cl2 | Triethylamine | 0.5 | Not specified | [5][6] |

Experimental Protocols

Synthesis of this compound (Intermediate)

This protocol describes the conversion of 1-methyl-1H-pyrazole-4-carboxylic acid to the corresponding acyl chloride, a necessary precursor for the subsequent coupling reaction.

Materials:

-

1-Methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid in toluene, add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.[5]

-

After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

General Protocol for Amine Coupling

This procedure details the coupling of this compound with a generic primary or secondary amine.

Materials:

-

This compound

-

Desired primary or secondary amine

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or argon atmosphere (optional, but recommended for sensitive substrates)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the solution of the acyl chloride to the cooled amine solution dropwise over 15-30 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4][5][6]

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1H-pyrazole-4-carboxamide.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 1-methyl-1H-pyrazole-4-carboxamides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride: A Detailed Protocol for Researchers

Introduction: 1-Methyl-1H-pyrazole-4-carbonyl chloride is a key building block in the synthesis of a variety of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The acyl chloride functionality of this compound makes it a versatile reagent for the introduction of the 1-methyl-1H-pyrazole-4-carbonyl moiety into various molecular frameworks through reactions with nucleophiles such as amines, alcohols, and thiols. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from its corresponding carboxylic acid.

Reaction Scheme: